Grindelic acid

Description

Properties

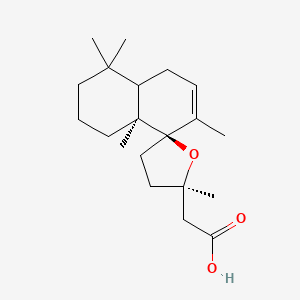

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

2-[(2'R,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid |

InChI |

InChI=1S/C20H32O3/c1-14-7-8-15-17(2,3)9-6-10-19(15,5)20(14)12-11-18(4,23-20)13-16(21)22/h7,15H,6,8-13H2,1-5H3,(H,21,22)/t15?,18-,19+,20-/m1/s1 |

InChI Key |

XLWWERNKTLITEF-FOUFQHLJSA-N |

SMILES |

CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C |

Isomeric SMILES |

CC1=CCC2[C@@]([C@@]13CC[C@](O3)(C)CC(=O)O)(CCCC2(C)C)C |

Canonical SMILES |

CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C |

Synonyms |

grindelic acid |

Origin of Product |

United States |

Preparation Methods

Key Extraction Protocols

The standard method involves:

- Ethanol extraction : Plant material (50 g) is extracted thrice with 60% ethanol (1:20 ratio) at 70°C for 2 hours.

- Ethyl acetate partitioning : The aqueous residue is extracted four times with ethyl acetate (150 mL), yielding a crude residue (~5.2 g).

- Column chromatography :

Yield : ~152 mg of pure this compound from 50 g plant material.

Synthetic Chemical Synthesis

Total synthesis of this compound focuses on constructing its spirocyclic labdane framework. A landmark route developed by Paquette et al. (1996) demonstrates stereochemical control.

Key Synthetic Steps

Bicyclic Ketone Formation :

Coupling with Lithio-Dihydrofuran :

Oxidation and Dehydration :

Cell Culture and Elicitation

Biotechnological production via Grindelia pulchella cell suspension cultures is explored for scalable synthesis.

Elicitation Strategies

| Elicitor | Concentration | Yield | Source |

|---|---|---|---|

| CuSO₄ | 1 mM | Inhibited | |

| CuSO₄ | 2 mM | ~0.5–1.0 mg/g DW | |

| CuSO₄ + DMSO | 2 mM CuSO₄ | 2.63 mg/g DW |

Challenges in Cell Cultures

- Biomass vs. Yield : Lower inoculum (5% v/v) enhances extracellular this compound excretion.

- Stability : Prolonged subculturing (15 months) reduces productivity due to epigenetic changes.

Industrial Production Methods

Industrial processes emphasize solvent-based extraction and purification.

Hydroalcoholic Extraction

- Initial extraction : Plant material is boiled in water, filtered, and acidified to pH 5.5.

- Solvent partitioning : Ethyl acetate extraction followed by methanol reflux.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2’R,8R,8As)-2’,4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5’-oxolane]-2’-yl]acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anti-inflammatory Properties

Grindelic acid has been shown to modulate pro-inflammatory responses in epithelial and macrophage cells. Studies indicate that it can decrease the expression of Toll-like receptor 4 (TLR-4) and reduce the synthesis of pro-inflammatory cytokines such as IL-8, TNF-α, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests its potential use in treating conditions associated with inflammation, such as respiratory diseases and allergies .

Case Study:

A study investigating the effects of G. squarrosa extract, rich in this compound, demonstrated significant modulation of inflammatory markers in nasal and bronchial epithelial cells. The extract's ability to stimulate anti-inflammatory functions was attributed to its impact on macrophage activity, enhancing TGF-β production and IL-10 receptor expression .

Mucosal Protection

This compound has been incorporated into formulations aimed at protecting mucous membranes. Research indicates that fractions of grindelia extracts depleted of this compound can serve as mucoadhesive agents, enhancing the retention of therapeutic substances on mucosal surfaces . This application is particularly relevant in developing topical treatments for conditions affecting the skin and mucosal linings.

Antimicrobial Activity

Despite initial expectations, this compound has not exhibited significant antimicrobial properties against various bacterial strains tested through standard disc-diffusion methods. However, its role in modulating immune responses could complement other antimicrobial therapies .

Cosmetic Applications

Given its protective properties on mucous membranes and skin, this compound is being explored for use in cosmetic formulations. Its ability to provide a barrier effect makes it suitable for products aimed at soothing irritated skin or protecting against environmental stressors.

Agricultural Uses

Recent research suggests potential agricultural applications for this compound as a natural pesticide or growth enhancer due to its phytochemical properties. The compound’s ability to influence plant metabolism may offer new avenues for sustainable agricultural practices .

Research and Development

The ongoing exploration of this compound's biosynthesis and metabolic pathways continues to reveal its potential applications. Advances in biotechnological methods are being employed to enhance the yield of this compound from plant sources through cell suspension cultures and elicitation techniques .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-[(2’R,8R,8As)-2’,4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5’-oxolane]-2’-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Natural Analogues

Labdane Diterpenes

Grindelic acid belongs to the labdane diterpene family, which shares a bicyclic carbon skeleton. Key structural analogues include:

- Barbatol : A labdane with phytotoxic activity but differing in hydroxylation and stereochemistry at C-8 and C-13 .

- Methyl Grindelate : A methyl ester derivative of this compound, isolated from Xanthocephalum, exhibiting enhanced phytotoxicity compared to the parent compound .

- 7α,8α-Epoxythis compound : An oxidized derivative with an epoxy group at C-7/C-8, showing reduced cytotoxicity but increased stability .

Structural Modifications and Bioactivity

The C-14 side chain of this compound allows functionalization with nitrogen- and oxygen-containing groups, enhancing bioactivity. For example:

Bioactivity Profiles: Comparative Analysis

Cytotoxic Activity

Anti-Inflammatory Activity

- This compound : Reduces TLR-4 expression and NF-κB p65 concentration in LPS-stimulated respiratory epithelium, comparable to budesonide but without antimicrobial effects .

- Barbatol : Lacks significant anti-inflammatory activity, highlighting the importance of the C-14 carboxyl group in this compound for immune modulation .

Enzyme Inhibition

- HDAC Inhibition : this compound mimics the pharmacophore of HDAC inhibitors (e.g., trichostatin A), with a binding affinity (-18.70 kcal/mol) comparable to co-crystallized ligands .

Q & A

Q. What methods are recommended for extracting and purifying Grindelic acid from plant sources?

this compound, a labdane-type diterpene, is primarily isolated from Grindelia chiloensis and G. pulchella. The extraction process typically involves:

- Solvent selection : Use of polar solvents (e.g., methanol or ethanol) for initial extraction, followed by partitioning with dichloromethane or ethyl acetate to concentrate diterpenoids .

- Chromatography : Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) to separate this compound from co-extracted compounds. Purity is validated via HPLC or TLC .

- Yield optimization : Adjusting solvent ratios and temperature to mitigate degradation of labdane structures during extraction.

Q. How is this compound’s structural identity confirmed in new studies?

Structural elucidation requires a combination of spectroscopic techniques:

- NMR spectroscopy : H and C NMR to assign functional groups (e.g., carboxylic acid at C-14) and stereochemistry.

- Mass spectrometry (HRMS) : Accurate mass analysis to confirm molecular formula (CHO) and fragmentation patterns .

- X-ray crystallography (if applicable): For absolute configuration determination, though limited by crystal formation challenges .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

- Cell lines : Use cancer cell panels (e.g., NCI-60) for antitumor activity screening. This compound derivatives were tested against leukemia (HL-60) and breast cancer (MCF-7) lines via SRB assays .

- Assay parameters : Standardize incubation periods (48–72 hours) and dose ranges (0.1–100 µM) to ensure reproducibility. Include positive controls (e.g., doxorubicin) and measure GI values .

Advanced Research Questions

Q. How can synthetic routes for this compound derivatives be optimized to enhance antitumor activity?

Key strategies include:

- Functional group modifications : Oxidation at C-6/C-7 or epoxidation of the labdane core to improve solubility and target binding .

- Heterocyclic incorporation : Use of Ugi reactions or Huisgen cycloaddition to introduce nitrogen/oxygen-containing moieties (e.g., amides, triazoles) at the C-14 side chain. Compound 17 (a bis-amide derivative) showed GI values of 0.95–1.9 µM across cell lines .

- Structure-Activity Relationship (SAR) tables :

| Derivative | Modification Site | Bioactivity (GI, µM) |

|---|---|---|

| Compound 6 | C-6 ketone | 5.2–8.4 |

| Compound 17 | C-14 bis-amide | 0.95–1.9 |

| Compound 23 | Epoxide at C-8 | 3.1–4.7 |

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Experimental variables : Compare cell line specificity (e.g., MCF-7 vs. HepG2), assay duration, and compound stability in culture media .

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability. Report confidence intervals for GI values .

- Replication studies : Validate findings in independent labs using standardized protocols (e.g., NCI’s SRB assay guidelines) .

Q. What methodologies assess the selectivity of this compound derivatives between cancerous and non-cancerous cells?

- Dual-cell line assays : Test derivatives on cancer cells (e.g., MCF-7) and non-cancerous lines (e.g., HEK-293) to calculate selectivity indices (SI = IC normal / IC cancer).

- Mechanistic studies : Use flow cytometry to compare apoptosis induction (Annexin V staining) and cell cycle arrest (PI staining) in both cell types .

- Toxicity profiling : In vivo zebrafish models to evaluate acute toxicity (LC) and organ-specific effects .

Methodological Guidelines

- Experimental design : Include negative/positive controls, sample sizes (n ≥ 3 replicates), and blinded data analysis to minimize bias .

- Data reporting : Use tables to summarize SAR trends and dose-response curves. For example:

| Parameter | Recommendation | Reference |

|---|---|---|

| Assay duration | 48–72 hours | |

| Statistical test | Two-tailed t-test (p < 0.05) | |

| Selectivity index | SI > 3 indicates specificity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.